
N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide, commonly known as CCB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CCB belongs to the class of imidazole-containing compounds and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of CCB is not fully understood, but it has been suggested that CCB exerts its biological activities through the inhibition of various enzymes and signaling pathways. CCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. CCB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CCB has been shown to possess a wide range of biochemical and physiological effects. CCB has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. CCB has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, CCB has been shown to inhibit the proliferation of smooth muscle cells, which is involved in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
CCB has several advantages for lab experiments. CCB is a small molecule compound, which makes it easy to synthesize and modify. CCB has also been shown to possess a wide range of biological activities, which makes it a promising therapeutic agent. However, CCB also has some limitations for lab experiments. CCB is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, CCB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for the study of CCB. One direction is to further investigate the mechanisms of action of CCB and its biological activities. Another direction is to study the safety and efficacy of CCB in clinical trials. In addition, the development of CCB analogs with improved biological activities and pharmacokinetic properties is another future direction. Finally, the use of CCB in combination with other therapeutic agents for the treatment of various diseases is another future direction.
Synthesis Methods
The synthesis of CCB involves the reaction of 1-cyanocyclobutane carboxylic acid with 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CCB.
Scientific Research Applications
CCB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. CCB has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. CCB has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-13(15(21)20-16(10-17)8-5-9-16)19-14(18-11)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGTFAZSIAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

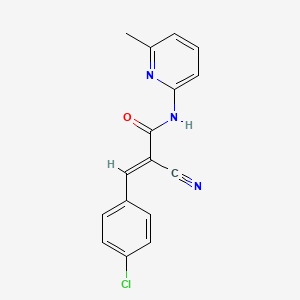
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)
![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)
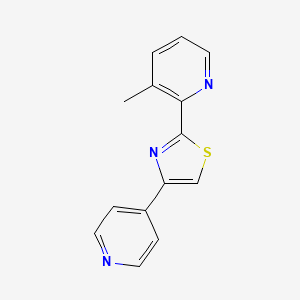
![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)
![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)
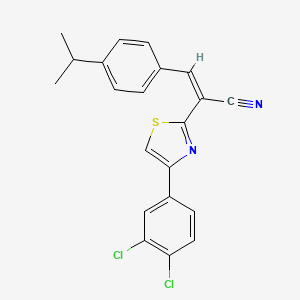
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)
![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)
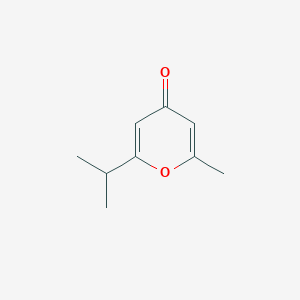
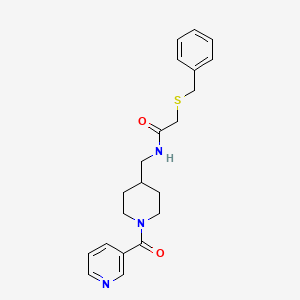
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)